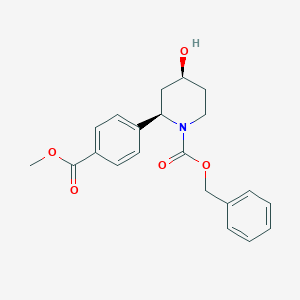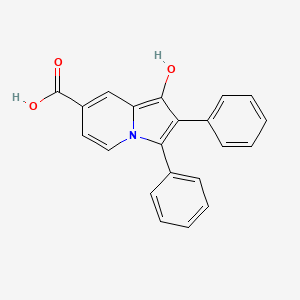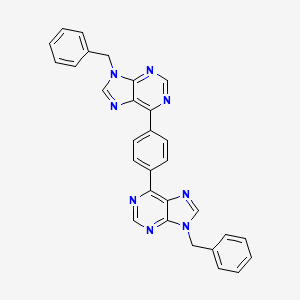
9H-Purine, 6,6'-(1,4-phenylene)bis[9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(9-benzyl-9H-purin-6-yl)benzene is a complex organic compound with the molecular formula C30H22N8 It consists of a benzene ring substituted with two 9-benzyl-9H-purin-6-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(9-benzyl-9H-purin-6-yl)benzene typically involves multi-step organic reactions. One common method involves the reaction of 9-benzyl-9H-purine with 1,4-dibromobenzene under specific conditions to form the desired product. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 1,4-bis(9-benzyl-9H-purin-6-yl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(9-benzyl-9H-purin-6-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,4-Bis(9-benzyl-9H-purin-6-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Mechanism of Action
The mechanism of action of 1,4-bis(9-benzyl-9H-purin-6-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purin-6-amine: A related compound with similar structural features but different functional groups.
1,4-Dibenzylbenzene: Shares the benzene core but lacks the purine moieties.
Uniqueness
1,4-Bis(9-benzyl-9H-purin-6-yl)benzene is unique due to its dual purine groups attached to a central benzene ring, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets that are not possible with simpler analogs .
Properties
CAS No. |
494752-07-7 |
|---|---|
Molecular Formula |
C30H22N8 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
9-benzyl-6-[4-(9-benzylpurin-6-yl)phenyl]purine |
InChI |
InChI=1S/C30H22N8/c1-3-7-21(8-4-1)15-37-19-35-27-25(31-17-33-29(27)37)23-11-13-24(14-12-23)26-28-30(34-18-32-26)38(20-36-28)16-22-9-5-2-6-10-22/h1-14,17-20H,15-16H2 |
InChI Key |
SIMLYPBYYIHEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=C(C=C4)C5=C6C(=NC=N5)N(C=N6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


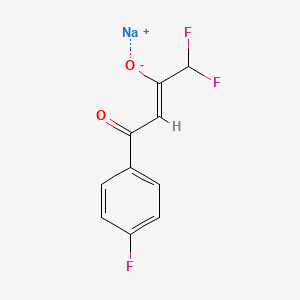
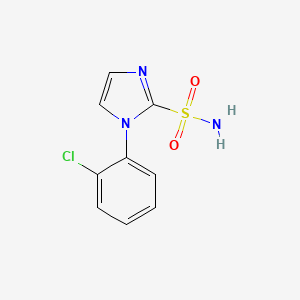
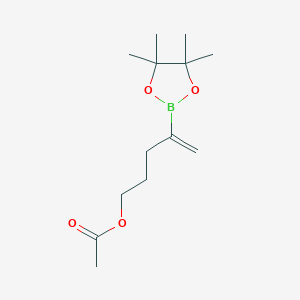
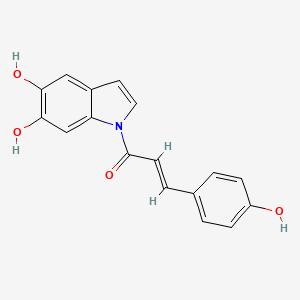


![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
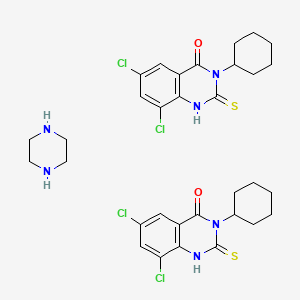

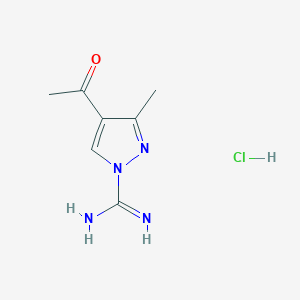
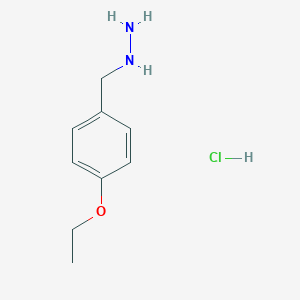
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
